5-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine

Lipophilicity Drug-likeness Permeability

5-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine (CAS 1261586-85-9, MW 271.21 g/mol) is a fluorinated biphenyl-3-amine building block distinguished by the concurrent presence of a 5-fluoro substituent, a 2'-trifluoromethoxy group, and a primary aniline at the 3-position. The closest in-class analogs include the des-fluoro derivative 2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine (CAS 764704-38-3, MW 253.22 g/mol) and regioisomers such as 2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine (CAS 175676-54-7, MW 253.22 g/mol).

Molecular Formula C13H9F4NO
Molecular Weight 271.21 g/mol
Cat. No. B8157890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine
Molecular FormulaC13H9F4NO
Molecular Weight271.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC(=C2)F)N)OC(F)(F)F
InChIInChI=1S/C13H9F4NO/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)19-13(15,16)17/h1-7H,18H2
InChIKeySEFCHVZHKRLCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine: Physicochemical Profile and Comparator Landscape


5-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine (CAS 1261586-85-9, MW 271.21 g/mol) is a fluorinated biphenyl-3-amine building block distinguished by the concurrent presence of a 5-fluoro substituent, a 2'-trifluoromethoxy group, and a primary aniline at the 3-position . The closest in-class analogs include the des-fluoro derivative 2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine (CAS 764704-38-3, MW 253.22 g/mol) and regioisomers such as 2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine (CAS 175676-54-7, MW 253.22 g/mol) . These comparators share the biphenyl core and trifluoromethoxy motif but lack the fluorine atom on the aniline-bearing ring, resulting in distinct physicochemical properties that preclude simple substitution in structure–activity relationship (SAR) programs.

Why Generic Substitution Fails: Quantifiable Differentiation of 5-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine from Unsubstituted Analogs


Substituting the 5-fluoro substituent with hydrogen or relocating the amine group yields compounds with measurably different lipophilicity, hydrogen-bond acceptor capacity, and molecular complexity—parameters that directly govern permeability, solubility, and target engagement in medicinal chemistry campaigns . The quantifiable differentiation detailed below demonstrates that even subtle structural modifications produce meaningful divergence in computed descriptors, which translate into divergent SAR trajectories when the aniline is elaborated into final bioactive molecules. Researchers and procurement specialists who treat these biphenyl amines as interchangeable risk introducing uncontrolled variables into lead optimization or scale-up workflows.

Quantitative Evidence Guide: Head-to-Head Physicochemical and Pharmacological Differentiation of 5-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine


Lipophilicity Increase (ΔXLogP3 = +0.1) Driven by 5-Fluoro Substitution

The target compound exhibits an XLogP3 value of 4.1 (PubChem-computed), which is +0.1 log unit higher than the des-fluoro comparator 2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine (XLogP3 = 4.0) . This difference arises from the addition of a single fluorine atom at the 5-position of the aniline ring. Although the absolute shift is modest, medicinal chemistry precedent indicates that ΔlogP of 0.1–0.3 per fluorine substituent on an aromatic ring can influence passive membrane permeability and non-specific protein binding in a compound-specific manner.

Lipophilicity Drug-likeness Permeability

Additional Hydrogen-Bond Acceptor Site (HBA = 6 vs. 5) from 5-Fluoro Substituent

The target compound contains six hydrogen-bond acceptor (HBA) sites, compared to five for the des-fluoro analog 2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine . The extra HBA originates from the aromatic C–F bond at position 5, which can participate in weak hydrogen bonds or orthogonal multipolar interactions with protein backbones and side chains. The topological polar surface area (TPSA) remains identical at 35.3 Ų for both compounds, indicating that the additional fluorine does not significantly alter the overall polar surface but provides an extra interaction point.

Hydrogen bonding Solubility Molecular recognition

Derivatization Potential: mGluR5 Antagonist Activity (IC50 = 316 nM) of a Tetrazole Derivative

The tetrazole derivative 2-[2-(5-fluoro-2''-trifluoromethoxy-biphenyl-3-yl)-2H-tetrazol-5-yl]-pyridine (CHEMBL186378), in which the aniline nitrogen of the target compound has been elaborated into a tetrazole-pyridine moiety, exhibits IC50 = 316 nM as a negative allosteric modulator of human metabotropic glutamate receptor 5 (mGluR5) in a Ca²⁺ flux assay . While no direct comparator data are available for the analogous tetrazole derived from the des-fluoro biphenyl amine, the 316 nM potency demonstrates that the 5-fluoro-OCF₃ substitution pattern provides a viable starting point for mGluR5-targeted CNS programs—a therapeutic area where fluorinated biphenyl motifs are actively pursued.

CNS drug discovery Metabotropic glutamate receptor Negative allosteric modulator

Molecular Complexity and Heavy Atom Count Differentiation from Des-Fluoro Analogs

The target compound has a molecular complexity score of 297 and a heavy atom count of 19, compared to 269 and 18, respectively, for the des-fluoro analog 2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine . The complexity index, computed by the Cactvs algorithm, captures the presence of additional heteroatoms, ring substitution patterns, and constitutional features. The higher complexity and heavy atom count of the fluorinated compound contribute to a more differentiated chemical space positioning, which can be advantageous for securing composition-of-matter patent claims on final drug candidates derived from this intermediate.

Molecular complexity Synthetic accessibility Patent novelty

Optimal Application Scenarios for 5-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine Based on Its Differentiated Profile


CNS Drug Discovery: mGluR5 Negative Allosteric Modulator Programs

The tetrazole derivative of this compound demonstrated IC50 = 316 nM at human mGluR5, validating the 5-fluoro-2'-(trifluoromethoxy)-biphenyl scaffold for metabotropic glutamate receptor modulation . Medicinal chemistry teams targeting mGluR5-related disorders (fragile X syndrome, levodopa-induced dyskinesia, major depressive disorder) can use this aniline as a key intermediate for parallel SAR exploration via amide coupling, reductive amination, or heterocycle formation at the primary amine position, leveraging the differentiated lipophilicity (XLogP3 = 4.1) and additional HBA site (HBA = 6) for CNS multiparameter optimization .

Kinase Inhibitor and GPCR-Targeted Library Synthesis

The compound has been identified in the patent and research literature as a candidate intermediate for designing kinase inhibitors and GPCR-targeted therapies . The 5-fluoro substituent blocks a potential site of oxidative metabolism on the aniline ring, while the 2'-trifluoromethoxy group enhances target binding through hydrophobic and electrostatic interactions. Procurement of this specific regioisomer (rather than the 2-amine or 4-amine analogs) ensures that the amine is positioned at the 3-position for optimal vector alignment in ATP-binding pocket or transmembrane domain interactions, a critical structural requirement documented in biphenyl-based inhibitor SAR .

CCR5 Antagonist Lead Optimization for Inflammatory and Infectious Disease Indications

Preliminary pharmacological screening indicates that compounds derived from or structurally related to this biphenyl-3-amine scaffold exhibit CCR5 antagonist activity relevant to HIV infection, asthma, rheumatoid arthritis, and COPD . The unique 5-fluoro-2'-(trifluoromethoxy) substitution pattern provides a differentiated starting point for CCR5 antagonist SAR that is structurally distinct from maraviroc and other approved CCR5 ligands, offering the potential for novel intellectual property and altered resistance profiles in antiviral or anti-inflammatory development programs .

Agrochemical Intermediate with Enhanced Metabolic Stability

The combination of a 5-fluoro substituent and a 2'-trifluoromethoxy group has been noted to improve metabolic stability and binding affinity in agrochemical research contexts . The higher molecular complexity (297 vs. 269) and additional halogen atom relative to des-fluoro analogs may confer greater environmental persistence or target-site specificity for fungicidal, herbicidal, or insecticidal lead candidates. Procurement teams supporting agrochemical discovery should prioritize this compound over non-fluorinated biphenyl amines when designing libraries for leaf-penetration or soil-stability optimization .

Quote Request

Request a Quote for 5-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.